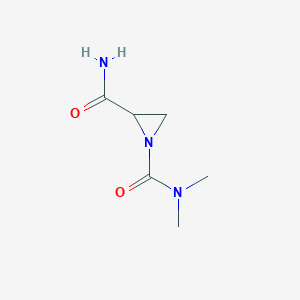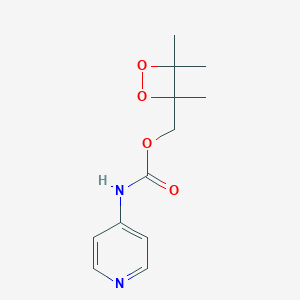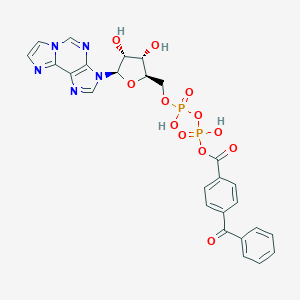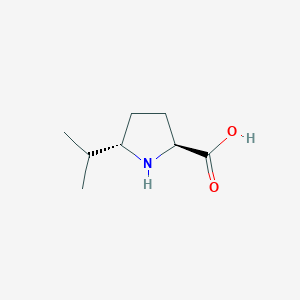
(2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid, also known as L-Proline, is an essential amino acid that is widely used in the field of biochemistry and pharmaceuticals. It is a non-essential amino acid, which means that it can be synthesized by the human body. However, it is also found in many foods, such as meat, dairy products, and eggs. L-Proline is an important building block for proteins and is involved in many physiological processes in the body.
Mecanismo De Acción
(2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid acts as a neurotransmitter and is involved in the regulation of various physiological processes in the body. It is also involved in the synthesis of collagen, which is the main component of connective tissue. (2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid has been shown to have a protective effect on the brain and has been found to reduce oxidative stress and inflammation.
Biochemical and physiological effects:
(2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid has been found to have various biochemical and physiological effects on the body. It has been shown to increase collagen synthesis, which is important for wound healing and tissue repair. (2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid has also been found to have a protective effect on the liver and has been shown to reduce the risk of liver damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid has many advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, (2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are many potential future directions for research on (2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid. One area of interest is the development of new drugs based on (2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid. (2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another area of interest is the study of (2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid's effects on the immune system. (2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid has been shown to have immunomodulatory effects, and further research in this area may lead to the development of new treatments for autoimmune diseases.
Métodos De Síntesis
(2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid can be synthesized by the Strecker synthesis method, which involves the reaction of ammonium chloride, potassium cyanide, and an aldehyde. This method is widely used in the production of (2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid for industrial and research purposes.
Aplicaciones Científicas De Investigación
(2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid has been extensively studied for its various biological and pharmacological properties. It has been found to have antioxidant, anti-inflammatory, and immunomodulatory effects. (2S,5S)-5-Isopropylpyrrolidine-2-carboxylic acid has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
Número CAS |
110452-58-9 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(2S,5S)-5-propan-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-3-4-7(9-6)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t6-,7-/m0/s1 |
Clave InChI |
PIDBLIRWSBCSPG-BQBZGAKWSA-N |
SMILES isomérico |
CC(C)[C@@H]1CC[C@H](N1)C(=O)O |
SMILES |
CC(C)C1CCC(N1)C(=O)O |
SMILES canónico |
CC(C)C1CCC(N1)C(=O)O |
Sinónimos |
L-Proline, 5-(1-methylethyl)-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



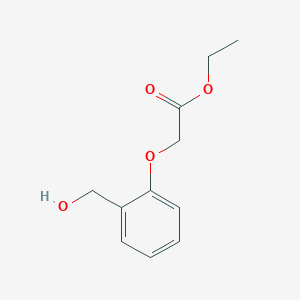
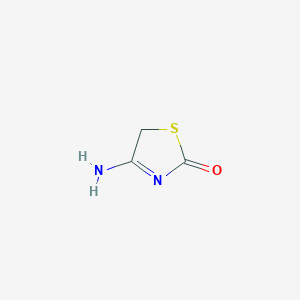
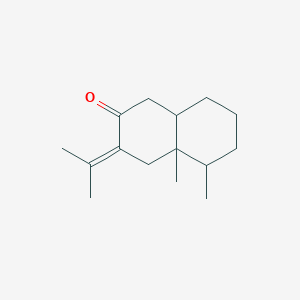
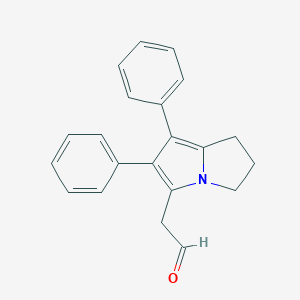
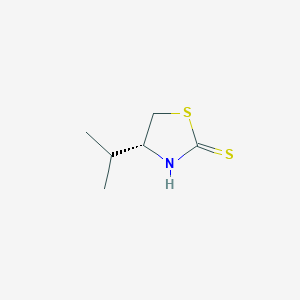
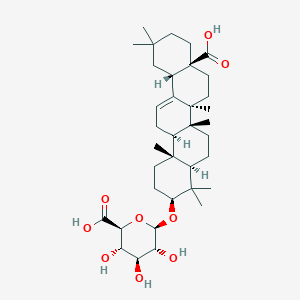
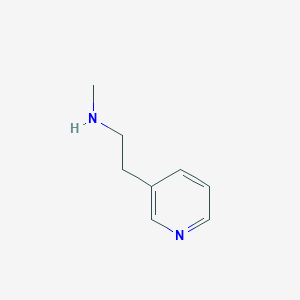
![7-Chloro-2-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B12543.png)
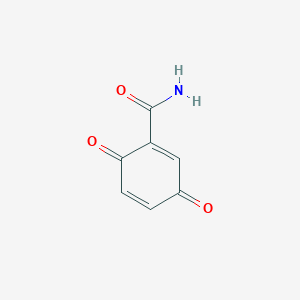
![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B12550.png)

